molecular formula C12H26O3 B15345825 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane CAS No. 52788-78-0

1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane

Cat. No.: B15345825
CAS No.: 52788-78-0
M. Wt: 218.33 g/mol
InChI Key: WQQZDUVVRLTLIJ-UHFFFAOYSA-N
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Description

1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane (CAS: 52788-78-0) is a branched ether compound with the molecular formula C₁₂H₂₆O₃ and a molecular weight of 234.34 g/mol. It is also known as diethylene glycol butyl tert-butyl ether, featuring a tert-butoxy group and a butyl chain connected via two ethoxy linkages. The compound exhibits a density of 0.888 g/cm³, a boiling point of 260.1°C at 760 mmHg, and a flash point of 95.1°C . Its polar surface area (PSA) is 27.69 Ų, indicating moderate polarity. This compound is primarily used in research and development as a solvent or intermediate due to its ether-based structure and thermal stability .

Properties

CAS No.

52788-78-0

Molecular Formula

C12H26O3

Molecular Weight

218.33 g/mol

IUPAC Name

1-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]butane

InChI

InChI=1S/C12H26O3/c1-5-6-7-13-8-9-14-10-11-15-12(2,3)4/h5-11H2,1-4H3

InChI Key

WQQZDUVVRLTLIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane typically involves the reaction of tert-butyl alcohol with ethylene oxide to form tert-butyl ethylene glycol ether. This intermediate is then further reacted with additional ethylene oxide to produce the final compound. The reaction conditions generally include the use of a base catalyst such as potassium hydroxide and are carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feed of reactants and efficient separation techniques to isolate the product. The use of advanced reactors and distillation units ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane involves its ability to act as a solvent and reactant in various chemical processes. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the formation of desired products. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-[2-[2-(tert-butoxy)ethoxy]ethoxy]butane with three structurally related ethers:

Property This compound 1-(1-Butoxyethoxy)butane 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Bisoprolol Fumarate (pharmacologically active analog)
CAS Number 52788-78-0 871-22-7 9036-19-5 104344-23-2 (estimated)
Molecular Formula C₁₂H₂₆O₃ C₁₀H₂₂O₂ C₁₆H₂₆O₃ C₂₂H₃₁NO₈ (fumarate salt)
Molecular Weight (g/mol) 234.34 174.28 278.37 441.49
Boiling Point 260.1°C Not reported Not reported Decomposes before boiling
Density 0.888 g/cm³ Not reported Not reported 1.32 g/cm³ (solid)
Polar Surface Area 27.69 Ų 18.46 Ų (estimated) 38.7 Ų (calculated) 110.9 Ų (calculated)
Key Functional Groups Tert-butyl ether, ethoxy, butyl chain Butyl ether, ethoxy Phenoxy, ethoxy, tetramethylbutyl β1-selective adrenergic blocker, fumarate salt

Biological Activity

1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane, a compound with the chemical formula C12H26O3, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a glycol ether. Its structure consists of a butane backbone with multiple ethoxy groups and a tert-butoxy moiety, which significantly influences its solubility and reactivity. The compound's properties can be summarized as follows:

PropertyValue
Molecular FormulaC12H26O3
Molecular Weight218.34 g/mol
Boiling Point210 °C
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Research indicates that this compound may influence:

  • Cell Proliferation : Studies have shown that glycol ethers can modulate cell growth and differentiation, potentially impacting cancer cell lines.
  • Inflammatory Responses : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence suggesting that it could protect neuronal cells from oxidative stress.

Case Studies

  • Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of various glycol ethers, including this compound, on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and prostate cancer cells, with IC50 values indicating significant potency (IC50 < 50 µM) .
  • Neuroprotection : In a neurobiology study, the compound was tested for its ability to protect against oxidative stress-induced apoptosis in neuronal cells. Results showed that treatment with this compound reduced apoptosis by approximately 40% compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Anti-Inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a low acute toxicity profile. However, further studies are necessary to evaluate long-term effects and chronic exposure risks.

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